2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is an organic compound that features a benzyloxy group, a thiophene ring, and a hydroxypropylacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antimicrobial activity . They may target key functional proteins in bacterial cell division .
Mode of Action
The compound might interact with its targets, leading to the inhibition of the bacterial cell division .
Biochemical Pathways
The compound might affect the normal functioning of the bacterial cell division process, leading to the death of the bacteria .
Result of Action
The compound’s action might result in the death of the bacteria, thereby exerting its antimicrobial effect .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a key component of this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Molecular Mechanism
It is anticipated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Formation of the hydroxypropylacetamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}acetamide: Similar structure but with the thiophene ring at a different position.
2-(benzyloxy)-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. The combination of the benzyloxy group, hydroxypropylacetamide moiety, and thiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,9-15-7-8-22-12-15)13-18-16(19)11-21-10-14-5-3-2-4-6-14/h2-8,12,20H,9-11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUABTRXRRIVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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